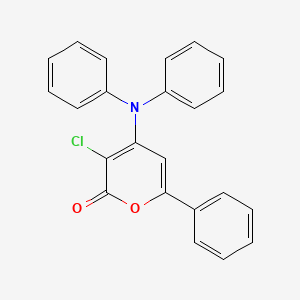
Manganese pidolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese pidolate is a chemical compound formed by the combination of manganese and pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability and is often used in nutritional supplements to address manganese deficiencies. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme activation, bone formation, and the metabolism of carbohydrates, amino acids, and cholesterol.
準備方法
Synthetic Routes and Reaction Conditions: Manganese pidolate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with pidolic acid. The reaction typically occurs in an aqueous solution, where the manganese salt and pidolic acid are mixed and allowed to react, forming this compound as a precipitate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form. The use of advanced purification techniques ensures that the this compound produced is of high quality and suitable for use in various applications.
化学反応の分析
Types of Reactions: Manganese pidolate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).
Reduction: this compound can be reduced to lower oxidation states, depending on the reducing agents used.
Substitution: The pidolate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese compounds.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Manganese pidolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and materials.
Biology: Studied for its role in enzyme activation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating manganese deficiencies and related disorders.
Industry: Utilized in the production of nutritional supplements and as an additive in various industrial processes.
作用機序
Manganese pidolate exerts its effects by providing bioavailable manganese, which is essential for the activation of various enzymes, including superoxide dismutase (SOD). SOD is an important antioxidant enzyme that protects cells from oxidative damage by neutralizing superoxide radicals. The pidolate ligand enhances the bioavailability of manganese, ensuring efficient absorption and utilization by the body.
類似化合物との比較
Manganese pidolate is unique due to its high bioavailability and stability compared to other manganese compounds. Similar compounds include:
Manganese chloride: Less bioavailable and more prone to causing gastrointestinal irritation.
Manganese sulfate: Commonly used in supplements but has lower bioavailability compared to this compound.
Manganese gluconate: Another form of manganese supplement with moderate bioavailability.
This compound stands out due to its superior bioavailability and minimal side effects, making it a preferred choice for addressing manganese deficiencies.
特性
CAS番号 |
369630-79-5 |
|---|---|
分子式 |
C10H12MnN2O6 |
分子量 |
311.15 g/mol |
IUPAC名 |
manganese(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChIキー |
FVAXVMXAPMGKTC-QHTZZOMLSA-L |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mn+2] |
正規SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


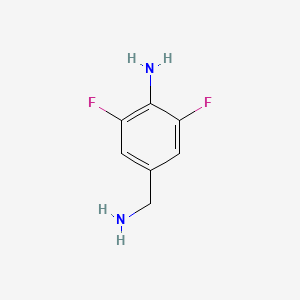
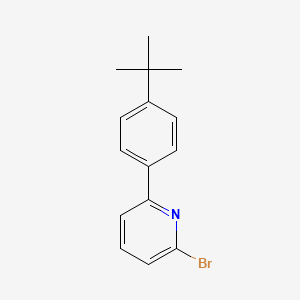
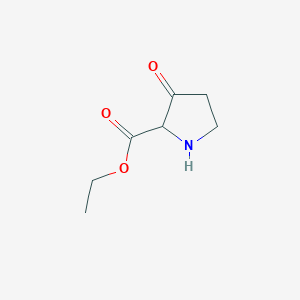
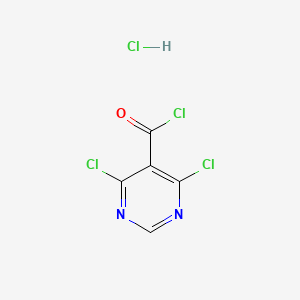
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
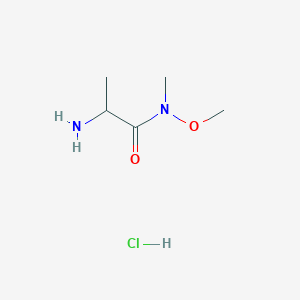
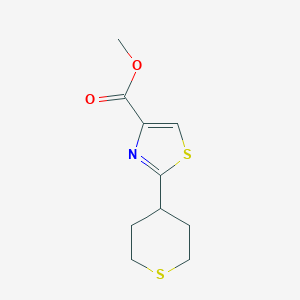

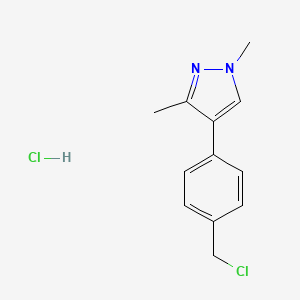

![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
